2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol is a complex organic compound belonging to the class of purines, specifically categorized as a 6-aminopurine derivative. This compound features a unique structure that includes both an amino group and a sulfanyl group, which contribute to its biological activity. The compound is primarily recognized for its potential therapeutic applications, although it has not yet received regulatory approval in the United States or other jurisdictions .
This compound can be classified under the following categories:
The chemical formula for this compound is , with a molecular weight of approximately 346.815 g/mol .
The synthesis of 2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented in the literature, general methods for synthesizing similar purine derivatives include:
These methods require careful control of reaction conditions to ensure high yields and purity of the desired compound.
The molecular structure of 2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol can be represented using various structural formulas, including:
N(CCO)C1=NC(N([H])C2=CC(Cl)=CC=C2)=C2N=CN(C(C)C)C2=N1
The structure incorporates a purine base with an amino group at position 6, a sulfanyl group, and an ethanol moiety, which suggests potential interactions with biological targets such as enzymes or receptors.
The chemical reactivity of this compound is primarily influenced by its functional groups. Potential reactions include:
These reactions are crucial for understanding the compound's behavior in biological contexts.
The mechanism of action for 2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol is not fully elucidated but is hypothesized to involve:
Further studies are required to confirm these mechanisms and quantify their effects.
The physical properties of 2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol include:
Chemical properties include:
Data on specific melting points or boiling points are not readily available but would be essential for practical applications.
The potential applications of 2-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)ethanol primarily lie within medicinal chemistry and pharmacology. Possible uses include:
Continued research into this compound may reveal further therapeutic potentials and applications in various fields of medicine.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: